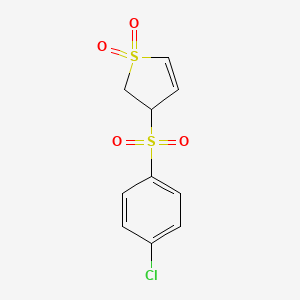
3-(4-Chlorophenyl)sulfonyl-2,3-dihydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “3-(4-Chlorophenyl)sulfonyl-2,3-dihydrothiophene 1,1-dioxide” is a chemical entity with significant potential in various fields of research and industry. This compound is known for its unique chemical structure and properties, which make it a subject of interest in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-Chlorophenyl)sulfonyl-2,3-dihydrothiophene 1,1-dioxide” involves a series of chemical reactions that require specific reagents and conditions. The detailed synthetic route typically includes the following steps:
Initial Reaction: The starting materials undergo a reaction under controlled temperature and pressure conditions.
Intermediate Formation: The initial reaction leads to the formation of intermediate compounds, which are then purified and isolated.
Final Synthesis: The intermediate compounds are subjected to further reactions, often involving catalysts and specific solvents, to yield the final product, “this compound”.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the compound. Industrial methods also focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
“3-(4-Chlorophenyl)sulfonyl-2,3-dihydrothiophene 1,1-dioxide” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions of “this compound” include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. These products often retain the core structure of the compound while introducing new functional groups or modifying existing ones.
Scientific Research Applications
“3-(4-Chlorophenyl)sulfonyl-2,3-dihydrothiophene 1,1-dioxide” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore the therapeutic potential of “this compound” in treating various diseases and conditions.
Industry: The compound is used in the production of specialty chemicals and materials, as well as in environmental applications such as pollution control.
Mechanism of Action
The mechanism of action of “3-(4-Chlorophenyl)sulfonyl-2,3-dihydrothiophene 1,1-dioxide” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, or alteration of gene expression.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-2,3-dihydrothiophene 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4S2/c11-8-1-3-9(4-2-8)17(14,15)10-5-6-16(12,13)7-10/h1-6,10H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNZPCMCCQTFRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C=CS1(=O)=O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














